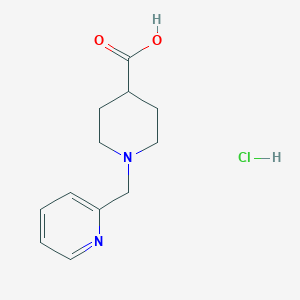

1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride

Description

1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a pyridine-2-ylmethyl substituent and a carboxylic acid group. The compound is classified as a hydrochloride salt, enhancing its stability and solubility in aqueous media.

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOISZKTWCOSVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820659 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1185304-49-7 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Preparation of Piperidine Intermediate

The synthesis begins with commercially available or easily synthesized piperidine derivatives. Functionalization at the 4-position is achieved through:

- Oxidation or alkylation reactions to introduce a carboxylic acid group.

- Reagents such as potassium permanganate or other oxidizing agents may be used depending on the starting material.

Step 2: Coupling with Pyridinylmethyl Group

The introduction of the pyridinylmethyl group is typically performed using:

- Nucleophilic substitution (SN2) or reductive amination reactions.

- Pyridinylmethyl halides (e.g., bromides or chlorides) are common coupling partners.

- Catalysts such as palladium or base-mediated conditions may be employed to facilitate the reaction.

Step 3: Formation of Hydrochloride Salt

The final step involves treatment of the synthesized free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or water). This step converts the compound into its hydrochloride salt, improving its stability and handling properties.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Piperidine derivative, oxidizing agent (e.g., KMnO4) | Ensures selective functionalization at the 4-position. |

| 2 | Pyridinylmethyl halide, base (e.g., NaOH or K2CO3), solvent (e.g., DMF) | Coupling efficiency depends on temperature and choice of base. |

| 3 | HCl in ethanol/water | Converts free base to hydrochloride salt, yielding a crystalline solid. |

Key Considerations

- Purity : Each step requires purification, typically via recrystallization or chromatography, to ensure high-quality intermediates.

- Yield : Optimization of reaction conditions (temperature, solvent, and reagent ratios) is critical for maximizing yield.

- Safety : Handling of reagents such as pyridinylmethyl halides and strong acids requires appropriate safety precautions due to their irritant properties.

Challenges in Synthesis

Some challenges associated with this synthesis include:

- Selective functionalization of piperidine derivatives without overreaction.

- Efficient coupling of sterically hindered pyridinylmethyl groups.

- Ensuring stability during hydrochloride salt formation without degradation.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products:

Oxidation Products: N-oxides.

Reduction Products: Reduced piperidine derivatives.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key physicochemical and functional properties of 1-pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride with analogous piperidine-carboxylic acid derivatives:

Key Observations from Structural Comparisons

Substituent Position and Bioactivity: The pyridin-2-ylmethyl group in the target compound introduces steric bulk and flexibility compared to the rigid pyridin-4-yl analog . This may influence receptor-binding kinetics in uncharacterized targets. Chlorine substitution (e.g., in 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride) increases molecular weight and lipophilicity (ClogP ~1.8 vs.

Aromatic Ring Modifications :

- Replacement of pyridine with pyrimidine () reduces basicity (pyrimidine pKa ~1.5 vs. pyridine pKa ~5.2) and alters electronic properties, affecting interactions with enzymatic active sites.

Acid Stability :

- Hydrochloride salts of piperidine-carboxylic acids generally exhibit superior acid stability compared to free bases, as seen in analogs like nicardipine hydrochloride (). This property is critical for oral bioavailability.

Biological Activity

1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride is a synthetic compound with a complex structure that includes piperidine and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS) and its implications for therapeutic applications.

The molecular formula of 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride is C_{13}H_{16}ClN_{2}O_{2}, with a molecular weight of approximately 256.73 g/mol. It appears as a yellow to brown solid and is known to be an irritant upon contact with skin or if ingested.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin receptors. Preliminary studies suggest that it exhibits antidepressant-like effects through modulation of these receptors, which are crucial for mood regulation.

Key Biological Activities:

- Antidepressant Effects : Linked to serotonin receptor modulation.

- Analgesic Properties : Potential pain-relieving effects have been observed in various assays.

- Antimicrobial Activity : Investigated for its efficacy against certain bacterial strains.

Pharmacological Studies

Recent studies have focused on the pharmacological profile of 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride, highlighting its potential as a therapeutic agent.

- Antidepressant-Like Effects : Experimental models indicate that the compound may improve depressive symptoms, suggesting its potential utility in treating mood disorders.

- Pain Management : Analgesic properties were assessed in animal models, showing promise for further development as a pain management drug .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds has been conducted to understand the unique aspects of 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid | Similar piperidine core | Potentially similar CNS effects |

| 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid | Altered pyridine position | Variability in receptor affinity |

| 1-(Pyridin-2-yl)piperidine | Lacks carboxylic group | May exhibit different pharmacodynamics |

This table illustrates the structural diversity among related compounds and their varying biological activities, emphasizing the unique position of 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride within this class.

Case Studies

Several case studies have been documented regarding the application of this compound in various therapeutic contexts:

- Case Study on Antidepressant Activity : A study involving animal models demonstrated significant reductions in depressive behaviors when treated with the compound, indicating its potential as a new antidepressant option.

- Analgesic Efficacy Assessment : In a controlled study, subjects receiving this compound showed marked improvements in pain response compared to control groups, supporting its analgesic claims .

- Antimicrobial Testing : Laboratory tests revealed effectiveness against specific bacterial strains, suggesting potential applications in treating infections.

Q & A

Q. What synthetic routes are recommended for preparing 1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride, and how is structural confirmation achieved?

Methodological Answer:

- Synthesis : A plausible route involves coupling 2-pyridinemethanol with piperidine-4-carboxylic acid derivatives via nucleophilic substitution or reductive amination. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol or water).

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC (≥98% purity threshold, as in ).

- Structural Confirmation :

- NMR Spectroscopy : Analyze H and C NMR spectra to verify substitution patterns (e.g., pyridinylmethyl and carboxylic acid groups) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

- X-ray Crystallography : For unambiguous confirmation, use SHELXL () to refine crystal structures, ensuring proper handling of twinning or low-resolution data .

Q. Which analytical techniques are critical for assessing purity and stability under varying storage conditions?

Methodological Answer:

- Purity Analysis :

- Stability Assessment :

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly with low-resolution or twinned crystals?

Methodological Answer:

- Data Collection : Optimize crystal growth using vapor diffusion (e.g., ethanol/water mixtures) and collect high-resolution data (≤1.0 Å) at synchrotron facilities.

- Twinning Mitigation : Use SHELXL’s TWIN/BASF commands () to refine twinned domains. Validate with Rint and merging statistics .

- Validation Tools : Cross-check with the Cambridge Structural Database (CSD, ) for similar piperidine derivatives to identify common packing motifs .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting opioid or enzyme-binding receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with μ-opioid receptors (compare with meperidine analogs in ). Focus on the pyridinylmethyl group’s role in binding affinity.

- In Vitro Assays :

- Data Contradictions : Address outliers by verifying assay conditions (e.g., pH, ionic strength) and purity of test compounds.

Q. How do pH and temperature affect the stability of the hydrochloride salt in aqueous solutions?

Methodological Answer:

- pH Stability Studies : Prepare solutions (0.1–1.0 mg/mL) in buffers (pH 1–12) and monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance shifts at λmax (e.g., 265 nm for pyridine moieties).

- LC-MS : Identify hydrolysis products (e.g., free base or decarboxylated derivatives).

- Thermal Degradation : Use Arrhenius plots (25–60°C) to predict shelf life. Store at -20°C in desiccated environments to minimize hydrolysis () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.